5-Lipoxygenase Inhibitory Activity: Target Compound vs. Established 5-LOX Inhibitors Zileuton, CJ-13,610, and PF-4191834
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide was tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood, though the exact IC₅₀ value is not publicly reported . In contrast, several well-characterized 5-LOX inhibitors exhibit defined potencies: Zileuton, an orally active 5-LOX inhibitor, shows IC₅₀ values of 0.4 μM in rat and human polymorphonuclear leukocytes (PMNL) and 0.9 μM in human whole blood ; CJ-13,610, a nonredox-type 5-LOX inhibitor, suppresses 5-LO product formation in ionophore A23187-stimulated PMNL with an IC₅₀ of approximately 70 nM [1]; and PF-4191834, a selective non-redox 5-LOX inhibitor, exerts concentration-dependent inhibition of human 5-LOX with an IC₅₀ of 130 nM [2]. The target compound represents an early-stage, unexplored 5-LOX scaffold with potential for structure-activity relationship (SAR) exploration and lead optimization distinct from these established chemotypes.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | Inhibitory activity confirmed in rat blood assay; quantitative IC₅₀ not publicly reported |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.4 μM (rat/human PMNL), 0.9 μM (human whole blood) ; CJ-13,610: IC₅₀ ≈ 70 nM (human PMNL) [1]; PF-4191834: IC₅₀ = 130 nM (human 5-LOX) [2] |
| Quantified Difference | Target compound is an unoptimized hit/lead scaffold; comparators are optimized preclinical/clinical candidates with nanomolar to sub-micromolar potencies |
| Conditions | Target: 5-LOX in rat blood; Zileuton: rat/human PMNL, human whole blood; CJ-13,610: ionophore A23187-stimulated human PMNL; PF-4191834: recombinant human 5-LOX |
Why This Matters
The target compound offers a structurally distinct starting point for 5-LOX inhibitor development, enabling exploration of novel chemical space not covered by existing clinical-stage molecules.
- [1] MedChemExpress. CJ-13,610 | 5-LO Inhibitor. IC50 ≈ 70 nM (5-LO product formation in ionophore A23187-stimulated PMNL). CAS 179420-17-8. View Source
- [2] Masferrer JL, et al. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. J Pharmacol Exp Ther. 2010 Jul;334(1):294-301. IC50 = 130 nM (human 5-LOX). View Source
